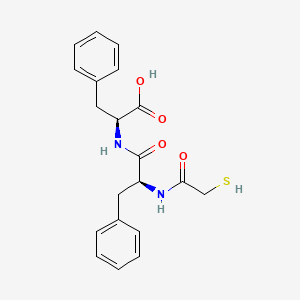

Phelorphan

Description

Properties

CAS No. |

110871-16-4 |

|---|---|

Molecular Formula |

C20H22N2O4S |

Molecular Weight |

386.5 g/mol |

IUPAC Name |

(2S)-3-phenyl-2-[[(2S)-3-phenyl-2-[(2-sulfanylacetyl)amino]propanoyl]amino]propanoic acid |

InChI |

InChI=1S/C20H22N2O4S/c23-18(13-27)21-16(11-14-7-3-1-4-8-14)19(24)22-17(20(25)26)12-15-9-5-2-6-10-15/h1-10,16-17,27H,11-13H2,(H,21,23)(H,22,24)(H,25,26)/t16-,17-/m0/s1 |

InChI Key |

DPRJEBOTAKMRQV-IRXDYDNUSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)CS |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)CS |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

XFF |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-mercaptoacetyl-L-phenylalanyl-L-phenylalanine 2-mercaptoacetyl-phenylalanylphenylalanine phelorphan |

Origin of Product |

United States |

Foundational & Exploratory

Phelorphan's Mechanism of Action in the Central Nervous System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phelorphan is an inhibitor of enkephalin-degrading enzymes, positioning it as a modulator of the endogenous opioid system.[1] This guide delineates the core mechanism of action of this compound within the central nervous system (CNS), focusing on its interaction with key enzymes responsible for the catabolism of enkephalins. By preventing the breakdown of these endogenous analgesic peptides, this compound enhances their local concentrations, leading to a potentiation of their natural physiological effects. This document provides a detailed overview of the underlying signaling pathways, summaries of relevant (though limited) quantitative data, descriptions of pertinent experimental protocols, and visual representations of the molecular interactions and experimental workflows. While specific quantitative and pharmacokinetic data for this compound remain scarce in publicly accessible literature, this guide contextualizes its function through data from related and better-characterized enkephalinase inhibitors.

Introduction: The Endogenous Opioid System and Enkephalin Degradation

The endogenous opioid system is a critical neuromodulatory system in the CNS, playing a pivotal role in pain perception, emotional regulation, and reward pathways. Enkephalins, a major class of endogenous opioid peptides, exert their effects by binding to opioid receptors, primarily the μ- and δ-opioid receptors. However, the physiological actions of enkephalins are tightly regulated by rapid enzymatic degradation. Several enzymes, collectively known as enkephalinases, are responsible for this rapid inactivation. The primary mechanism of this compound revolves around the inhibition of these enzymes.

Core Mechanism of Action: Inhibition of Enkephalin-Degrading Enzymes

This compound's primary mechanism of action in the central nervous system is the inhibition of enzymes that degrade enkephalins. Specifically, this compound has been identified as a blocker of dipeptidylaminopeptidase (enkephalinase B) and other enzymes involved in the biodegradation of enkephalins. By inhibiting these enzymes, this compound effectively increases the synaptic lifespan and concentration of endogenous enkephalins. This leads to enhanced activation of opioid receptors and a potentiation of their downstream signaling effects, which include analgesia and modulation of withdrawal symptoms from exogenous opioids.

A study comparing this compound to thiorphan, an inhibitor of enkephalinase A (neprilysin), demonstrated that both compounds could attenuate naloxone-precipitated withdrawal symptoms in morphine-dependent rats, highlighting the therapeutic potential of inhibiting enkephalin degradation.

Chemical Structure of this compound

This compound is a dipeptide-like molecule. Its chemical structure is crucial to its inhibitory activity, as it mimics the natural substrate of the enkephalin-degrading enzymes.

-

IUPAC Name: (2S)-2-[[(2S)-2-[(mercaptoacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid

-

SMILES: c1ccc(cc1)C--INVALID-LINK--C(=O)O">C@@HNC(=O)CS

-

InChI: InChI=1S/C20H22N2O4S/c23-18(13-27)21-16(11-14-7-3-1-4-8-14)19(24)22-17(20(25)26)12-15-9-5-2-6-10-15/h1-10,16-17,27H,11-13H2,(H,21,23)(H,22,24)(H,25,26)/t16-,17-/m0/s1

Signaling Pathways

The inhibition of enkephalin degradation by this compound initiates a cascade of signaling events within the CNS.

Quantitative Data

| Compound | Target Enzyme | IC50 / Ki | Species | Reference |

| Thiorphan | Neprilysin (Enkephalinase A) | Ki: ~4.7 nM | Rat Brain | [General Literature] |

| Bestatin | Aminopeptidases | Ki: ~0.5 µM | - | [General Literature] |

| This compound | Dipeptidylaminopeptidase (Enkephalinase B) | Data not available | - | - |

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in the characterization of an enkephalinase inhibitor like this compound.

Enkephalinase Inhibition Assay (In Vitro)

This protocol describes a general method for determining the inhibitory activity of a compound against enkephalin-degrading enzymes.

Methodology:

-

Enzyme Preparation: A crude mitochondrial fraction (P2) containing membrane-bound peptidases is prepared from brain tissue (e.g., rat striatum) by differential centrifugation.

-

Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

-

Incubation: The enzyme preparation is pre-incubated with varying concentrations of this compound or vehicle for a specified time at 37°C in an appropriate buffer.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of a synthetic substrate, such as [D-Ala2, Leu5]-enkephalin (DADLE), which is a stable analogue of enkephalin.

-

Reaction Termination and Analysis: The reaction is stopped after a defined period by adding an acid or by heat inactivation. The amount of substrate degradation is quantified using high-performance liquid chromatography (HPLC) or a fluorometric assay.

-

Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of this compound relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.

In Vivo Microdialysis for Enkephalin Measurement

This protocol outlines a method to measure the in vivo effects of this compound on extracellular enkephalin levels in the brain of a living animal.

Methodology:

-

Surgical Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of interest (e.g., the nucleus accumbens or periaqueductal gray) of an anesthetized animal (e.g., a rat).

-

Baseline Collection: After a recovery period, the probe is perfused with artificial cerebrospinal fluid (aCSF), and baseline dialysate samples are collected to determine basal enkephalin levels.

-

Drug Administration: this compound is administered systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe.

-

Sample Collection: Dialysate samples are continuously collected at regular intervals post-administration.

-

Enkephalin Quantification: The concentration of enkephalins in the dialysate samples is measured using a sensitive technique such as liquid chromatography-mass spectrometry (LC-MS) or radioimmunoassay (RIA).

-

Data Analysis: Changes in extracellular enkephalin levels from baseline are calculated and plotted over time to determine the time course and magnitude of this compound's effect.

Conclusion and Future Directions

This compound's mechanism of action as an inhibitor of enkephalin-degrading enzymes presents a compelling strategy for modulating the endogenous opioid system. By enhancing the effects of naturally occurring enkephalins, this compound has the potential for therapeutic applications in pain management and opioid withdrawal, possibly with a reduced side-effect profile compared to direct opioid receptor agonists. However, the current body of publicly available literature on this compound is limited. Further research is imperative to fully characterize its pharmacological profile. Key areas for future investigation include:

-

Quantitative Inhibitory Profile: Determining the Ki and IC50 values of this compound against a panel of peptidases to establish its potency and selectivity.

-

Pharmacokinetics and Brain Penetration: Conducting studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, with a particular focus on its ability to cross the blood-brain barrier.

-

In Vivo Efficacy: Performing comprehensive preclinical studies in various animal models of pain and addiction to validate its therapeutic potential.

-

Safety and Toxicology: Establishing a thorough safety profile of the compound.

A deeper understanding of these aspects will be crucial for the advancement of this compound or similar enkephalinase inhibitors as viable therapeutic agents for CNS disorders.

References

The Inhibition of Enkephalinase B (Dipeptidyl Peptidase III) by Phelorphan: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Enkephalins are endogenous opioid peptides that play a crucial role in the modulation of pain and various physiological processes. Their therapeutic potential is limited by their rapid degradation by enzymes known as enkephalinases. Enkephalinase B, also known as Dipeptidyl Peptidase III (DPP3), is a key zinc-dependent metalloprotease involved in the degradation of enkephalins. Phelorphan (mercaptoacetyl-Phe-Phe) has been identified as a potent inhibitor of enkephalinase B, thereby offering a therapeutic strategy to enhance and prolong the analgesic effects of endogenous enkephalins. This technical guide provides an in-depth overview of the inhibition of enkephalinase B by this compound, including quantitative data, experimental methodologies, and relevant signaling pathways.

Introduction to Enkephalinase B (Dipeptidyl Peptidase III)

Enkephalinase B, or Dipeptidyl Peptidase III (DPP3), is a cytosolic zinc-dependent metallopeptidase that cleaves dipeptides from the N-terminus of its substrates.[1] It is involved in the metabolism of several bioactive peptides, including enkephalins and angiotensins.[1] By degrading enkephalins, enkephalinase B terminates their signaling, which is primarily mediated through delta- and mu-opioid receptors.[2] The inhibition of this enzyme is a promising approach for pain management, as it increases the half-life of endogenous enkephalins, leading to sustained activation of opioid receptors.[3]

This compound: A Potent Inhibitor of Enkephalinase B

This compound, with the chemical structure mercaptoacetyl-Phe-Phe, is a potent inhibitor of enkephalinase B.[4] Its inhibitory activity is attributed to the mercapto group, which is capable of chelating the essential zinc ion in the active site of the metalloprotease, and the dipeptide moiety that interacts with the enzyme's subsites.

Quantitative Inhibition Data

The inhibitory potency of this compound against enkephalinase B and other related enzymes has been quantified, as summarized in the table below.

| Enzyme | Inhibitor | Parameter | Value | Reference |

| Enkephalinase B (DPP3) | This compound | IC50 | 0.35 µM | |

| Enkephalinase A (NEP) | This compound | IC50 | 0.02 µM | |

| Aminopeptidase | This compound | IC50 | 13 µM | |

| Enkephalinase B (DPP3) | Leu-enkephalin | Km | 10 µM |

Table 1: Quantitative data for the inhibition of enkephalin-degrading enzymes by this compound and the substrate kinetics of Enkephalinase B.

Mechanism of Action and Signaling Pathway

The inhibition of enkephalinase B by this compound prevents the degradation of enkephalins. This leads to an increased concentration of these opioid peptides in the vicinity of their receptors, primarily the delta- and mu-opioid receptors. These receptors are G-protein coupled receptors (GPCRs) that signal through inhibitory G-proteins (Gαi/o).

Upon enkephalin binding, the G-protein dissociates into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate ion channels, such as inhibiting N-type voltage-gated Ca2+ channels and activating G-protein-coupled inwardly-rectifying K+ (GIRK) channels. The net effect is a reduction in neuronal excitability and a decrease in the release of nociceptive neurotransmitters, resulting in analgesia.

Experimental Protocols

In Vitro Enkephalinase B (DPP3) Inhibition Assay

This protocol describes a representative method for determining the inhibitory activity of this compound on enkephalinase B.

1. Enzyme Preparation:

-

Source: Recombinant human DPP3 or purified from tissue (e.g., brain homogenate).

-

Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4).

2. Substrate:

-

Arg-Arg-β-naphthylamide is a commonly used fluorogenic substrate.

-

Prepare a stock solution in a suitable solvent (e.g., DMSO) and dilute to the final concentration in the assay buffer. The final concentration should be close to the Km value of the enzyme for the substrate.

3. Inhibitor:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions to obtain a range of concentrations for IC50 determination.

4. Assay Procedure: a. In a 96-well plate, add the assay buffer. b. Add the this compound solution at various concentrations. c. Add the enkephalinase B enzyme solution and pre-incubate with the inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C). d. Initiate the reaction by adding the substrate solution. e. Monitor the fluorescence of the liberated β-naphthylamide over time using a fluorescence plate reader (Excitation/Emission wavelengths appropriate for β-naphthylamide). f. Include controls: no enzyme, no inhibitor, and no substrate wells.

5. Data Analysis: a. Calculate the initial reaction rates from the linear portion of the fluorescence versus time plots. b. Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a suitable dose-response curve.

Structure-Activity Relationship (SAR) of this compound and Related Inhibitors

The design of this compound and similar inhibitors is based on the structure of the enkephalinase B active site. Key structural features that contribute to inhibitory potency include:

-

Metal-Chelating Group: The mercapto (-SH) group in this compound is crucial for coordinating with the zinc ion in the enzyme's active site, leading to potent inhibition.

-

Dipeptide Moiety: The dipeptide structure (Phe-Phe) mimics the natural substrate, allowing for specific interactions with the S1 and S2 subsites of the enzyme.

-

Hydrophobic Side Chains: The presence of hydrophobic amino acid side chains, such as phenylalanine, enhances binding affinity to the corresponding hydrophobic pockets in the enzyme's active site.

-

Spacer Length: The length of the spacer connecting the mercapto group to the dipeptide moiety influences the optimal positioning of the inhibitor within the active site.

Studies on analogues have shown that variations in the dipeptide sequence and the nature of the metal-chelating group can significantly impact inhibitory potency and selectivity.

Conclusion

This compound is a potent inhibitor of enkephalinase B (DPP3), an enzyme responsible for the degradation of endogenous enkephalins. By preventing this degradation, this compound enhances the analgesic and other physiological effects of enkephalins. The mechanism of action involves the chelation of the active site zinc ion and specific interactions with the enzyme's substrate-binding pockets. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of pain modulation and opioid pharmacology. Further investigation into the pharmacokinetics and in vivo efficacy of this compound and related compounds is warranted to fully elucidate their therapeutic potential.

References

- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 2. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The enkephalinase inhibitor thiorphan shows antinociceptive activity in mice | Semantic Scholar [semanticscholar.org]

- 4. Synthesis of enkephalinase B inhibitors, and their activity on isolated enkephalin-degrading enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Effects of Phelorphan Administration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Phelorphan is an inhibitor of enkephalin-degrading enzymes, primarily targeting dipeptidylaminopeptidase (enkephalinase B). By preventing the breakdown of endogenous enkephalins, this compound effectively enhances the natural opioid signaling in the central nervous system. The most prominently documented in vivo effect of this compound administration is the modulation of withdrawal symptoms in opioid-dependent subjects. This technical guide provides a comprehensive overview of the quantitative effects, experimental protocols, and signaling pathways associated with this compound administration in vivo.

Data Presentation: Quantitative Effects of this compound on Opioid Withdrawal

The primary in vivo application of this compound has been in the context of mitigating naloxone-precipitated withdrawal symptoms in morphine-dependent rats. The following table summarizes the key quantitative findings from these studies.

| Parameter | Dosage and Administration | Animal Model | Observed Effect | Reference |

| Withdrawal Symptoms | 158 nmol/2 µl, intracerebroventricular (i.c.v.) | Chronic morphine-dependent rats | Decreased: Writhing, digging, head hiding, chewing, diarrhea, Straub tail, stretching. Increased: Paw tremor, head shakes, scratching, erection, ejaculation, penile licking. Unaltered: Wet dog shakes, grooming, rearing, teeth chattering. | [1] |

Experimental Protocols

The following sections detail the methodologies for key experiments involving this compound administration and the assessment of its in vivo effects.

Intracerebroventricular (i.c.v.) Administration of this compound in Rats

This protocol describes the surgical procedure for delivering this compound directly into the cerebral ventricles of rats, a common method to bypass the blood-brain barrier and study the central effects of a compound.

Materials:

-

This compound solution (e.g., 158 nmol/2 µl in sterile saline)

-

Stereotaxic apparatus for rats

-

Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

-

Surgical drill

-

Hamilton syringe (10 µl) with a 26-gauge needle

-

Suturing material

-

Antiseptic solution and sterile swabs

Procedure:

-

Anesthesia: Anesthetize the rat using an appropriate anesthetic agent and mount it securely in the stereotaxic apparatus.

-

Incision: Make a midline incision on the scalp to expose the skull.

-

Bregma Identification: Identify and level the bregma and lambda landmarks on the skull.

-

Craniotomy: Based on a rat brain atlas, determine the coordinates for the lateral ventricle. A common target is approximately 0.8 mm posterior to bregma, 1.5 mm lateral to the midline, and 3.5-4.0 mm ventral to the skull surface. Drill a small burr hole at the target coordinates.

-

Injection: Slowly lower the Hamilton syringe needle to the target depth. Infuse the this compound solution at a slow rate (e.g., 1 µl/min) to avoid tissue damage.

-

Needle Removal: After the infusion is complete, leave the needle in place for a few minutes to allow for diffusion and prevent backflow, then slowly retract it.

-

Suturing and Recovery: Suture the scalp incision and allow the animal to recover from anesthesia in a warm, clean cage.

Assessment of Naloxone-Precipitated Opioid Withdrawal

This protocol outlines the procedure for inducing and quantifying opioid withdrawal symptoms in morphine-dependent rats.

Materials:

-

Morphine pellets or a chronic morphine injection regimen

-

Naloxone solution (e.g., 1 mg/kg, subcutaneous)

-

Observation chambers (e.g., clear Plexiglas boxes)

-

Video recording equipment (optional but recommended)

-

Checklist of withdrawal signs

Procedure:

-

Induction of Morphine Dependence: Render the rats dependent on morphine through the implantation of morphine pellets or a regimen of escalating morphine injections over several days.

-

This compound Administration: At the desired time point after the induction of dependence, administer this compound via the i.c.v. route as described in Protocol 2.1.

-

Naloxone Challenge: After a predetermined pretreatment time with this compound, administer naloxone to precipitate withdrawal symptoms.

-

Behavioral Observation: Immediately place the rat in an observation chamber and record the frequency and duration of specific withdrawal signs for a set period (e.g., 30-60 minutes). A standardized checklist of withdrawal signs should be used.

-

Scoring: Quantify the observed withdrawal behaviors. This can be done by counting the occurrences of discrete events (e.g., wet-dog shakes, jumps) and measuring the duration of continuous behaviors (e.g., grooming, writhing).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for studying its in vivo effects.

Caption: Mechanism of Action of this compound.

Caption: Experimental Workflow for this compound Study.

Caption: Downstream Signaling of Opioid Receptors.

References

Phelorphan: A Technical Guide to its Function as a Dipeptidylaminopeptidase Blocker

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phelorphan, chemically known as mercaptoacetyl-Phe-Phe, is a potent inhibitor of several key enzymes responsible for the degradation of endogenous opioid peptides, the enkephalins. By blocking the action of dipeptidylaminopeptidases, particularly enkephalinase B (Dipeptidyl Peptidase III), this compound effectively increases the concentration and prolongs the activity of enkephalins in the synaptic cleft. This technical guide provides a comprehensive overview of this compound's mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology, neuroscience, and drug development.

Introduction

Endogenous opioids, such as enkephalins, play a crucial role in the modulation of pain, mood, and various physiological processes. Their signaling is tightly regulated by rapid enzymatic degradation in the synaptic cleft. A key family of enzymes involved in this process is the dipeptidylaminopeptidases (DPPs). This compound has emerged as a significant research tool and potential therapeutic lead due to its ability to inhibit these enzymes, thereby potentiating endogenous opioid signaling. This guide delves into the technical aspects of this compound's function as a dipeptidylaminopeptidase blocker.

Mechanism of Action

This compound exerts its effects by inhibiting the enzymatic activity of enkephalin-degrading enzymes. The primary target is Enkephalinase B, also known as Dipeptidyl Peptidase III (DPP-III). Additionally, this compound exhibits inhibitory activity against Enkephalinase A (Neprilysin) and other aminopeptidases. By blocking these enzymes, this compound prevents the breakdown of enkephalins, leading to their accumulation and enhanced activation of opioid receptors. This potentiation of endogenous opioid signaling is the basis for its observed physiological effects.

Quantitative Inhibitory Data

The inhibitory potency of this compound against its target enzymes has been quantified, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following table summarizes the reported IC50 values for this compound against the primary enkephalin-degrading enzymes.

| Enzyme | Synonym(s) | This compound IC50 (µM) |

| Enkephalinase B | Dipeptidyl Peptidase III | 0.35 |

| Enkephalinase A | Neprilysin | 0.02 |

| Aminopeptidase | N/A | 13 |

Signaling Pathways

The inhibition of enkephalin degradation by this compound initiates a cascade of signaling events, beginning with the enhanced activation of opioid receptors.

Enkephalin Degradation Pathway

Enkephalins are rapidly degraded in the synaptic cleft by a concert of peptidases. This compound's primary intervention point is the inhibition of Enkephalinase B and Enkephalinase A.

Caption: Enkephalin Degradation Pathway and this compound's Points of Inhibition.

Opioid Receptor Signaling Pathway

The accumulation of enkephalins due to this compound's action leads to enhanced signaling through opioid receptors, which are G-protein coupled receptors (GPCRs).

Caption: Simplified Opioid Receptor Signaling Cascade Activated by Enkephalins.

Experimental Protocols

The following protocols provide a framework for the characterization of this compound and other dipeptidylaminopeptidase inhibitors.

Fluorometric Assay for Dipeptidylaminopeptidase III (Enkephalinase B) Activity

This assay measures the enzymatic activity of DPP-III by monitoring the cleavage of a fluorogenic substrate.

Materials:

-

Purified Dipeptidyl Peptidase III enzyme

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5

-

Fluorogenic Substrate: Arg-Arg-β-naphthylamide (or other suitable DPP-III substrate)

-

This compound (or other test inhibitor) dissolved in an appropriate solvent (e.g., DMSO)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 335 nm, Emission: 410 nm)

Procedure:

-

Prepare a stock solution of the fluorogenic substrate in the assay buffer.

-

Prepare serial dilutions of this compound in the assay buffer.

-

In the wells of the 96-well plate, add 50 µL of the assay buffer (for blank), 50 µL of the this compound dilutions, and 50 µL of the solvent control.

-

Add 25 µL of the purified DPP-III enzyme solution to all wells except the blank.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 25 µL of the fluorogenic substrate to all wells.

-

Immediately begin kinetic reading of fluorescence intensity every minute for 30 minutes at 37°C.

-

The rate of increase in fluorescence is proportional to the enzyme activity.

-

Calculate the percent inhibition for each concentration of this compound relative to the solvent control.

-

Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Experimental Workflow for Inhibitor Screening

The following diagram illustrates a typical workflow for screening and characterizing dipeptidylaminopeptidase inhibitors like this compound.

Caption: General Workflow for the Screening and Characterization of DPP Inhibitors.

Conclusion

This compound is a valuable pharmacological tool for studying the endogenous opioid system. Its well-characterized inhibitory profile against key enkephalin-degrading enzymes provides a clear mechanism for its ability to potentiate enkephalin signaling. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of dipeptidylaminopeptidase inhibitors in pain management and other neurological disorders. The continued exploration of compounds like this compound holds promise for the development of novel analgesics with potentially fewer side effects than traditional opioids.

Initial Studies on Phelorphan and Opioid Dependence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial preclinical research on Phelorphan, a dual inhibitor of the enkephalin-degrading enzymes neprilysin (NEP, or enkephalinase A) and aminopeptidase N (APN). By preventing the breakdown of endogenous enkephalins, this compound offers a novel therapeutic strategy for modulating the opioid system. This document details this compound's mechanism of action, its synthesis, and its effects on opioid withdrawal, presenting the available quantitative data in structured tables. Detailed experimental methodologies for key assays are provided, and signaling pathways and experimental workflows are visualized using Graphviz diagrams. This guide is intended to serve as a foundational resource for researchers and professionals in the field of drug development for opioid use disorder.

Introduction

The endogenous opioid system, comprising opioid peptides (enkephalins, endorphins, and dynorphins) and their receptors (μ, δ, κ), plays a crucial role in pain modulation, reward, and the development of dependence. Enkephalins, in particular, are rapidly degraded by peptidases, primarily neprilysin (NEP) and aminopeptidase N (APN). The inhibition of these enzymes presents a therapeutic approach to enhance and prolong the physiological effects of endogenous enkephalins, potentially offering a safer alternative to exogenous opioids with a reduced risk of dependence and respiratory depression.

This compound (mercaptoacetyl-L-phenylalanyl-L-phenylalanine) is a potent inhibitor of these enkephalin-degrading enzymes. Initial preclinical studies have explored its potential to mitigate the symptoms of opioid withdrawal, suggesting a possible role in the management of opioid dependence. This guide synthesizes the findings from these early investigations.

Mechanism of Action

This compound exerts its pharmacological effects by inhibiting the enzymatic degradation of enkephalins. By blocking the action of both NEP and APN, this compound increases the synaptic concentration and prolongs the half-life of endogenous enkephalins. These elevated levels of enkephalins can then activate opioid receptors, leading to downstream signaling that can modulate pain and withdrawal symptoms.

Quantitative Data

The primary quantitative data available for this compound from initial studies relate to its inhibitory activity against enkephalin-degrading enzymes.

| Enzyme Target | IC50 (µM) |

| Enkephalinase A (NEP) | 0.02[1] |

| Enkephalinase B | 0.35[1] |

| Aminopeptidase | 13[1] |

Table 1: Inhibitory Potency of this compound against Enkephalin-Degrading Enzymes.[1]

No studies reporting the binding affinity (Ki values) of this compound for the µ, δ, or κ opioid receptors have been identified in the public domain.

Experimental Protocols

Enkephalinase Inhibition Assay

The following is a generalized protocol for determining the IC50 values of inhibitors of enkephalin-degrading enzymes, based on the methods described in the initial studies of this compound.

Objective: To determine the concentration of this compound required to inhibit 50% of the activity of enkephalinase A, enkephalinase B, and aminopeptidase.

Materials:

-

Rat brain homogenates (source of enzymes)

-

Radiolabeled enkephalin substrate (e.g., [³H]Leu-enkephalin)

-

This compound at various concentrations

-

Assay buffer (e.g., Tris-HCl)

-

Scintillation fluid and counter

-

Chromatography columns to separate substrate from product

Procedure:

-

Enzyme Preparation: Prepare crude enzyme extracts from rat brain tissue homogenates.

-

Incubation: In separate reaction tubes, combine the enzyme preparation, radiolabeled enkephalin substrate, and varying concentrations of this compound. Include control tubes with no inhibitor.

-

Reaction: Incubate the tubes at 37°C for a specified time to allow for enzymatic degradation of the enkephalin substrate.

-

Termination: Stop the reaction, typically by adding acid or boiling.

-

Separation: Separate the intact radiolabeled enkephalin from its radiolabeled degradation products using column chromatography.

-

Quantification: Measure the radioactivity of the eluted fractions corresponding to the degradation product using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Naloxone-Precipitated Opioid Withdrawal in Morphine-Dependent Rats

The following protocol is a generalized representation of the methods used to assess the effect of this compound on opioid withdrawal.

Objective: To evaluate the ability of this compound to attenuate the behavioral signs of naloxone-precipitated withdrawal in rats chronically treated with morphine.

Materials:

-

Male Wistar rats

-

Morphine hydrochloride

-

Naloxone hydrochloride

-

This compound

-

Observation chambers

Procedure:

-

Induction of Morphine Dependence: Administer escalating doses of morphine to rats over a period of several days to induce physical dependence. A common method is twice-daily subcutaneous injections.

-

Drug Administration: On the test day, administer this compound via intracerebroventricular (i.c.v.) injection. Control animals receive vehicle.

-

Precipitation of Withdrawal: A short time after this compound or vehicle administration, administer naloxone subcutaneously to precipitate withdrawal signs.

-

Behavioral Observation: Immediately place the rats in individual observation chambers and record the frequency and/or severity of various withdrawal signs for a defined period (e.g., 30-60 minutes).

-

Data Analysis: Compare the scores for each withdrawal sign between the this compound-treated group and the control group using appropriate statistical tests.

Observed Effects of this compound on Withdrawal Signs: [2]

-

Decreased: Writhing, digging, head hiding, chewing, diarrhea, Straub tail, stretching.

-

Increased: Paw tremor, head shakes, scratching, erection, ejaculation.

-

Unaltered: Wet dog shakes, grooming, rearing, teeth chattering.

Synthesis of this compound

This compound (mercaptoacetyl-L-phenylalanyl-L-phenylalanine) is a dipeptide derivative. The synthesis involves the coupling of a mercaptoacetyl group to the dipeptide Phe-Phe. The general synthetic strategy involves standard peptide coupling techniques.

Discussion and Future Directions

The initial studies on this compound demonstrate its potential as a modulator of the endogenous opioid system. Its ability to inhibit the primary enzymes responsible for enkephalin degradation, coupled with its observed effects on attenuating specific signs of opioid withdrawal in a preclinical model, suggests a promising avenue for the development of novel therapeutics for opioid dependence.

However, this early research also highlights several areas that require further investigation. The lack of data on this compound's binding affinity for opioid receptors is a significant gap. Future studies should address this to confirm that its effects are indeed mediated by the enhancement of endogenous enkephalin signaling rather than direct receptor interaction. Furthermore, the observation that this compound exacerbated certain withdrawal signs warrants more detailed investigation to understand the underlying neurochemical mechanisms.

For drug development professionals, the potent dual-enzyme inhibition profile of this compound makes it an interesting lead compound. Further optimization of its pharmacokinetic properties to improve oral bioavailability and brain penetration would be critical next steps. Additionally, more extensive preclinical studies are needed to evaluate its effects on other aspects of opioid dependence, such as self-administration, relapse, and the affective components of withdrawal.

References

The Neurochemical Landscape of Phelorphan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and inferred neurochemical consequences of Phelorphan treatment. This compound is identified as an inhibitor of enkephalin-degrading enzymes, primarily targeting dipeptidylaminopeptidase (enkephalinase B).[1] Its mechanism of action centers on the potentiation of endogenous opioid signaling through the preservation of enkephalins. This guide synthesizes the limited available data on this compound and extrapolates its likely effects on broader neurochemical systems, including the dopaminergic and serotonergic pathways, based on the established pharmacology of enkephalinase inhibitors and opioid receptor signaling. Detailed experimental methodologies relevant to the study of such compounds are provided, and key signaling pathways and experimental workflows are visualized. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of this compound and similar enzymatic inhibitors.

Core Mechanism of Action: Enkephalinase Inhibition

This compound's primary established neurochemical action is the inhibition of enzymes responsible for the breakdown of endogenous enkephalins.[1] Specifically, it has been characterized as a blocker of dipeptidylaminopeptidase, also known as enkephalinase B. Enkephalins are endogenous opioid peptides that play a crucial role in pain modulation, mood regulation, and reward pathways. By inhibiting their degradation, this compound effectively increases the synaptic concentration and prolongs the action of these peptides, leading to enhanced activation of opioid receptors.

Quantitative Neurochemical Effects

Direct quantitative data on the neurochemical effects of this compound are scarce in publicly available literature. However, by examining studies on analogous enkephalinase inhibitors, we can infer the expected impact of this compound treatment.

Effects on Enkephalin Levels

Studies on other enkephalinase inhibitors, such as SCH-34826 and thiorphan, have demonstrated a significant increase in extracellular enkephalin concentrations.[2] It is highly probable that this compound exerts a similar effect.

| Parameter | Predicted Effect | Rationale / Supporting Evidence |

| Basal Extracellular [Met5]enkephalin | Increase | Inhibition of enkephalinase reduces the baseline degradation of spontaneously released enkephalins. Thiorphan and SCH-34826 show dose-dependent increases in resting levels in spinal perfusates.[2] |

| Stimulus-Evoked Extracellular [Met5]enkephalin | Substantial Increase | In the presence of an enkephalinase inhibitor, enkephalins released upon neuronal stimulation (e.g., K+-evoked) are protected from degradation, leading to a potentiated and prolonged presence in the synapse. Increases of up to 10-fold have been observed with other inhibitors.[2] |

| Intracellular [Met5]enkephalin | No significant change | Enkephalinase inhibitors act extracellularly. Studies show that tissue stores of enkephalins are not affected by enkephalinase inhibition. |

Table 1: Predicted Effects of this compound on Enkephalin Levels

Potential Effects on Dopaminergic and Serotonergic Systems

The endogenous opioid system, which is modulated by this compound, has well-established interactions with other major neurotransmitter systems, including dopamine and serotonin. Enkephalins can act on opioid receptors located on dopaminergic and serotonergic neurons to modulate their firing rate and neurotransmitter release.

| Neurotransmitter | Predicted Effect | Rationale (Based on Opioid System Interactions) |

| Dopamine (DA) | Region-dependent modulation (Potential increase in reward pathways) | Enkephalins, primarily through µ and δ opioid receptors, can inhibit GABAergic interneurons that normally suppress dopaminergic neurons in the ventral tegmental area (VTA). This disinhibition leads to increased dopamine release in the nucleus accumbens, a key area for reward. |

| Serotonin (5-HT) | Region-dependent modulation (Potential increase) | Opioid receptor activation can influence serotonergic neurons in the raphe nuclei. Some studies suggest that enkephalinase inhibitors can lead to an increase in serotonin turnover in certain brain regions like the cerebral cortex. There is a complex functional interaction between serotonin and dopamine systems. |

Table 2: Hypothesized Downstream Effects of this compound on Dopamine and Serotonin

Functional and Behavioral Consequences

The neurochemical changes induced by this compound are expected to manifest in observable functional outcomes. The most direct evidence comes from a study on morphine-dependent rats.

Effects on Morphine Withdrawal Symptoms

Intracerebroventricular administration of this compound has been shown to alter the expression of naloxone-precipitated withdrawal symptoms in chronic morphine-dependent rats.

| Withdrawal Symptom | Effect of this compound (158 nmol, i.c.v.) | Comparison to Thiorphan (Enkephalinase A inhibitor) |

| Writhing, Digging, Head Hiding, Chewing, Diarrhea, Straub Tail | Decreased | Similar effect observed with Thiorphan |

| Penile Licking | Potentiated | Similar effect observed with Thiorphan |

| Wet Dog Shakes, Grooming, Rearing | Unaltered | Similar effect observed with Thiorphan |

| Paw Tremor, Head Shakes, Scratching, Erection, Ejaculation | Increased | Not observed with Thiorphan |

| Stretching | Decreased | Not observed with Thiorphan |

| Teeth Chattering | Unaltered | Not observed with Thiorphan |

Table 3: Effects of this compound on Naloxone-Precipitated Morphine Withdrawal in Rats

Experimental Protocols

In Vivo Measurement of Enkephalin Release (Spinal Perfusion)

This protocol is adapted from studies on SCH-34826 and thiorphan and is suitable for assessing the effects of compounds like this compound on extracellular enkephalin levels.

Protocol Steps:

-

Animal Preparation: Anesthetize a rat (e.g., with urethane) and perform a laminectomy at the appropriate spinal level to expose the dorsal horn.

-

Cannula Implantation: A push-pull cannula is stereotaxically implanted into the spinal cord.

-

Perfusion: The site is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Sample Collection: Perfusate samples are collected at regular intervals to establish a baseline of resting enkephalin release.

-

Drug Administration: this compound is administered (e.g., intravenously, intraperitoneally, or added to the aCSF for local delivery).

-

Post-Treatment Collection: Perfusate collection continues to measure the effect of the drug on basal release.

-

Stimulated Release: To measure effects on stimulus-evoked release, the aCSF is switched to one containing a high concentration of potassium chloride (K+) for a short period.

-

Quantification: The concentration of [Met5]enkephalin in the collected perfusate samples is determined using a specific radioimmunoassay (RIA).

In Vivo Enkephalinase Inhibition Assay

This method, developed using the probe [3H]acetorphan (a prodrug of thiorphan), allows for the evaluation of enkephalinase occupancy in various tissues after systemic administration of an inhibitor.

Protocol Steps:

-

Inhibitor Pre-treatment: A group of mice receives the unlabeled enkephalinase inhibitor being studied (e.g., this compound) at various doses. A control group receives a vehicle.

-

Probe Administration: After a set pre-treatment time, all animals are administered [3H]acetorphan intravenously.

-

Tissue Harvesting: At the time of peak brain entry of the probe, animals are euthanized, and tissues of interest (e.g., brain, kidney, lung) are rapidly dissected.

-

Membrane Isolation: Tissues are homogenized in a buffer and centrifuged to isolate the membrane fraction.

-

Radioactivity Measurement: The radioactivity in the membrane pellet is measured by liquid scintillation counting.

-

Data Analysis: The displacement of [3H]acetorphan-derived radioactivity by the unlabeled inhibitor is used to calculate the in vivo enzyme occupancy (e.g., ED50).

Conclusions and Future Directions

This compound is an enkephalinase B inhibitor that potentiates endogenous opioid signaling. While its direct effects on morphine withdrawal have been documented, a significant gap exists in the literature regarding its broader neurochemical profile.

Key Knowledge Gaps:

-

Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound is unknown.

-

Enzyme Kinetics: Specific inhibitory constants (Ki values) for this compound against enkephalinase B and its selectivity against other peptidases (like enkephalinase A and angiotensin-converting enzyme) have not been reported.

-

Direct Neurochemical Evidence: There is no direct, quantitative evidence of this compound's effects on enkephalin levels or its downstream impact on dopamine and serotonin systems.

Future research should focus on characterizing the fundamental pharmacological properties of this compound. In vitro enzyme inhibition assays, in vivo microdialysis studies to measure real-time changes in enkephalins, dopamine, and serotonin, and comprehensive pharmacokinetic studies are essential next steps to fully understand its therapeutic potential and to move it from a research tool to a potential clinical candidate.

References

- 1. This compound, an inhibitor of enzymes involved in the biodegradation of enkephalins, affected the withdrawal symptoms in chronic morphine-dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies on the effect of SCH-34826 and thiorphan on [Met5]enkephalin levels and release in rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of Phelorphan: An Enkephalinase Inhibitor Approach to Modulating Endogenous Opioid Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phelorphan is a promising, albeit sparsely documented, investigational compound identified as an inhibitor of enkephalin-degrading enzymes, with specific activity against dipeptidylaminopeptidase (enkephalinase B). By preventing the breakdown of endogenous enkephalins, this compound represents a therapeutic strategy aimed at potentiating the body's natural pain and withdrawal management systems. This technical guide synthesizes the available preclinical evidence for this compound, frames its mechanism of action within the broader context of enkephalinase inhibition, and provides representative experimental protocols and conceptual signaling pathways to stimulate further research and development in this area. While quantitative data on this compound remains limited in the public domain, this paper serves as a foundational resource for exploring its therapeutic utility.

Introduction: The Rationale for Enkephalinase Inhibition

The endogenous opioid system, comprising opioid peptides (enkephalins, endorphins, and dynorphins) and their receptors, is a critical regulator of pain, mood, and reward. Enkephalins, in particular, play a significant role in modulating nociceptive signals. However, their therapeutic effect is transient as they are rapidly degraded by enzymes, primarily aminopeptidase N (APN) and neprilysin (NEP), also known as enkephalinase A, as well as dipeptidylaminopeptidase (enkephalinase B).

Enkephalinase inhibitors are a class of drugs designed to prevent this degradation, thereby increasing the synaptic lifespan and bioavailability of enkephalins. This mechanism offers a distinct advantage over exogenous opioid agonists; it enhances the endogenous analgesic response only when and where enkephalins are released in response to painful stimuli. This targeted potentiation is hypothesized to produce effective analgesia with a reduced side-effect profile, particularly concerning tolerance, dependence, and respiratory depression, compared to traditional opioid therapies.

This compound has been identified as an inhibitor of enzymes involved in enkephalin biodegradation, with a noted specificity for dipeptidylaminopeptidase (enkephalinase B)[1]. Its investigation in preclinical models of opioid withdrawal has provided initial evidence for its therapeutic potential.

Mechanism of Action: The Role of this compound in the Enkephalin Pathway

This compound exerts its effects by inhibiting key enzymes responsible for the catabolism of enkephalins. By blocking dipeptidylaminopeptidase (enkephalinase B), this compound allows for the sustained action of enkephalins at their receptors (delta and mu opioid receptors), leading to enhanced downstream signaling and a more robust physiological response to pain or withdrawal stimuli.

Caption: Mechanism of this compound in enhancing enkephalin signaling.

Preclinical Evidence: Attenuation of Opioid Withdrawal

The primary preclinical investigation of this compound focused on its effects on naloxone-precipitated withdrawal symptoms in chronic morphine-dependent rats[1]. This model is a standard for assessing the physical dependence component of opioid addiction and for evaluating potential therapeutic interventions.

Summary of Findings

Intracerebroventricular administration of this compound was shown to inhibit the occurrence of several, but not all, naloxone-precipitated withdrawal symptoms. A comparison with Thiorphan, an enkephalinase A inhibitor, was also conducted.

| Withdrawal Symptom Category | Effect of this compound | Effect of Thiorphan |

| Decreased Symptoms | Writhing, Digging, Head Hiding, Chewing, Diarrhea, Straub Tail, Stretching | Writhing, Digging, Head Hiding, Chewing, Diarrhea, Straub Tail |

| Increased Symptoms | Paw Tremor, Head Shakes, Scratching, Erection, Ejaculation | Penile Licking (Potentiated) |

| Unaltered Symptoms | Wet Dog Shakes, Grooming, Rearing, Teeth Chattering | Wet Dog Shakes, Grooming, Rearing |

| Table 1: Qualitative Effects of this compound and Thiorphan on Opioid Withdrawal Symptoms in Rats[1]. |

The results indicate that both enkephalinase A and B inhibition can alleviate some somatic signs of opioid withdrawal. The differential effects observed between this compound and Thiorphan may be attributable to differences in their enzyme specificity and permeability[1]. The increase in certain behaviors with this compound suggests a complex modulation of central nervous system pathways that warrants further investigation.

Experimental Protocols

Detailed experimental protocols for the study of this compound are not publicly available. The following represents a representative protocol for a study of naloxone-precipitated withdrawal in rats, based on the abstract of the key study[1] and general pharmacological methods.

Representative Protocol: Evaluation of this compound on Naloxone-Precipitated Withdrawal in Morphine-Dependent Rats

Objective: To assess the effect of intracerebroventricularly (ICV) administered this compound on the severity of naloxone-precipitated withdrawal symptoms in rats chronically treated with morphine.

Materials:

-

Animals: Adult male Wistar or Sprague-Dawley rats (250-300g).

-

Drugs: Morphine sulfate, Naloxone hydrochloride, this compound, sterile saline (0.9% NaCl).

-

Surgical Equipment: Stereotaxic apparatus, anesthesia machine (isoflurane), micro drill, cannulas for ICV injection, infusion pump.

Workflow:

Caption: A representative workflow for preclinical evaluation of this compound.

Procedure:

-

Induction of Dependence: Rats are rendered dependent on morphine through a chronic administration paradigm (e.g., twice-daily subcutaneous injections of escalating doses of morphine over several days).

-

Surgical Preparation: Under anesthesia, a guide cannula is stereotaxically implanted into a lateral ventricle of the brain to allow for direct ICV administration of the test compound. Animals are allowed to recover from surgery.

-

Drug Administration: On the day of the experiment, a microinjection cannula is inserted into the guide cannula. This compound (e.g., 158 nmol in 2 µL of vehicle) or vehicle is infused into the ventricle over a set period.

-

Withdrawal Precipitation and Scoring: Following a predetermined pretreatment time, naloxone is administered subcutaneously to precipitate withdrawal symptoms. Immediately following naloxone injection, animals are placed in an observation chamber, and two trained observers, blind to the treatment conditions, score the frequency and severity of various withdrawal signs for a defined period (e.g., 30 minutes). Signs to be scored include, but are not limited to, writhing, digging, head hiding, chewing, diarrhea, Straub tail, paw tremor, and wet-dog shakes.

-

Data Analysis: The scores for each withdrawal sign are compiled, and statistical comparisons (e.g., Mann-Whitney U test or t-test, depending on data distribution) are made between the this compound-treated group and the vehicle-treated control group.

Quantitative Data and Future Directions

A significant limitation in the current understanding of this compound is the absence of publicly available quantitative data. To advance the development of this compound or similar enkephalinase B inhibitors, the following data are critical:

| Data Type | Description | Importance |

| Enzyme Kinetics | IC50 or Ki values for dipeptidylaminopeptidase and other relevant peptidases. | Determines potency and selectivity of the compound. |

| Binding Affinity | Kd values for target enzymes. | Quantifies the strength of the drug-target interaction. |

| Pharmacokinetics | Absorption, Distribution, Metabolism, Excretion (ADME) and half-life. | Informs dosing regimens, bioavailability, and potential for central nervous system penetration. |

| Pharmacodynamics | Dose-response relationships for analgesic and anti-withdrawal effects. | Establishes the effective dose range and maximal efficacy. |

| Safety and Toxicology | Acute and chronic toxicity studies. | Essential for determining the therapeutic window and potential adverse effects. |

| Table 2: Critical Quantitative Data for the Development of this compound. |

Future research should focus on:

-

Replication and Extension of Preclinical Findings: Confirming the effects on opioid withdrawal and expanding studies to models of acute and chronic pain.

-

Comprehensive Pharmacological Profiling: Generating the quantitative data outlined in Table 2 to fully characterize the compound.

-

Exploration of Different Routes of Administration: While initial studies used ICV administration, systemic routes (e.g., oral, intravenous) must be evaluated for clinical viability.

-

Structural Biology and Medicinal Chemistry: Elucidating the binding mode of this compound to enkephalinase B could guide the design of next-generation inhibitors with improved potency and pharmacokinetic properties.

Conclusion

This compound represents an early but important compound in the exploration of enkephalinase inhibition as a therapeutic strategy. The available preclinical data, though limited, supports the hypothesis that by protecting endogenous enkephalins from degradation, this compound can mitigate key aspects of opioid withdrawal. This positions enkephalinase B as a valid therapeutic target. However, the lack of comprehensive quantitative data on its potency, pharmacokinetics, and broader efficacy necessitates a renewed and systematic investigation. This whitepaper provides a conceptual framework and a call to action for the scientific community to further explore the potential of this compound and the broader class of enkephalinase B inhibitors in addressing unmet needs in pain management and addiction medicine.

References

Methodological & Application

Application Notes and Protocols for Intracerebroventricular Administration of Phelorphan

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the intracerebroventricular (ICV) administration of Phelorphan, a potent inhibitor of enkephalin-degrading enzymes.[1] The procedure detailed herein is designed for rodent models and is applicable for studies investigating the central effects of enkephalin modulation on various physiological and pathological processes, including pain perception, addiction, and mood disorders. This protocol encompasses all necessary steps from the preparation of the this compound solution and surgical implantation of the cannula to post-operative care and the specifics of the ICV injection.

Introduction

Enkephalins are endogenous opioid peptides that play a crucial role in nociception and various neurophysiological processes.[2][3] Their signaling is terminated by enzymatic degradation, primarily by enkephalinases. This compound acts as an inhibitor of these enzymes, thereby prolonging the action of endogenous enkephalins.[1] Intracerebroventricular administration is a critical technique that bypasses the blood-brain barrier, allowing for the direct delivery of therapeutic agents to the central nervous system.[4] This method ensures high concentrations of the drug in the cerebrospinal fluid (CSF) and brain parenchyma, which is essential for compounds that have poor systemic bioavailability or blood-brain barrier penetration.

Key Materials and Equipment

-

This compound

-

Artificial Cerebrospinal Fluid (aCSF)

-

Stereotaxic apparatus for rodents

-

Anesthesia machine with isoflurane

-

Surgical drill

-

Guide cannula and dummy cannula (26-gauge)

-

Internal cannula (33-gauge)

-

Infusion pump

-

Hamilton syringe (10 µL)

-

Polyethylene tubing

-

Dental cement

-

Suturing material

-

Analgesics (e.g., Buprenorphine)

-

Antibiotics (e.g., Penicillin)

-

Heating pad

-

Standard surgical tools (scalpel, forceps, etc.)

Experimental Protocols

Preparation of this compound Solution

-

Vehicle Preparation (Artificial Cerebrospinal Fluid - aCSF): A sterile aCSF solution should be prepared. A common formulation is provided in the table below. It is recommended to prepare stock solutions of the individual components and mix them fresh on the day of the experiment to ensure stability and prevent precipitation. The final solution should be filtered through a 0.22 µm syringe filter.

| Component | Concentration (mM) |

| NaCl | 127 |

| KCl | 1.0 |

| KH₂PO₄ | 1.2 |

| NaHCO₃ | 26 |

| D-Glucose | 10 |

| CaCl₂ | 2.4 |

| MgCl₂ | 1.3 |

-

This compound Solution: Based on previous studies, a dose of 158 nmol of this compound in a 2 µL volume has been shown to be effective in rats.

-

To prepare the solution, calculate the required mass of this compound to achieve the target concentration.

-

Dissolve the this compound in the prepared sterile aCSF.

-

Vortex briefly to ensure complete dissolution.

-

Solubility Note: The exact solubility of this compound in aCSF is not widely reported. It is crucial to visually inspect the solution for any precipitation. If solubility is an issue, the addition of a small amount of a biocompatible solvent like DMSO (dimethyl sulfoxide) may be necessary. However, the concentration of DMSO should be kept to a minimum (ideally below 1%) as it can have its own pharmacological effects. A vehicle control group with the same concentration of any co-solvent must be included in the experimental design.

-

Stereotaxic Surgery for Cannula Implantation

-

Animal Preparation: Anesthetize the rat using isoflurane (5% for induction, 2-3% for maintenance). Place the animal in the stereotaxic apparatus and ensure the head is level.

-

Surgical Site Preparation: Shave the fur from the scalp and clean the area with an antiseptic solution. Apply a local anesthetic to the scalp.

-

Incision and Skull Exposure: Make a midline incision on the scalp to expose the skull. Use cotton swabs to clean the skull surface and visualize the bregma and lambda landmarks.

-

Drilling: Using a stereotaxic atlas for the specific rat strain, determine the coordinates for the lateral ventricle. For adult rats, typical coordinates relative to bregma are:

-

Anterior-Posterior (AP): -0.8 mm

-

Medial-Lateral (ML): ±1.5 mm

-

Dorsal-Ventral (DV): -3.5 mm from the skull surface

-

-

Cannula Implantation: Slowly lower the guide cannula to the predetermined DV coordinate.

-

Fixation: Secure the guide cannula to the skull using dental cement and anchoring screws.

-

Closure: Suture the scalp incision around the implant. Insert a dummy cannula into the guide cannula to prevent blockage.

-

Post-Operative Care:

-

Administer a subcutaneous injection of an analgesic (e.g., buprenorphine, 0.05 mg/kg) and an antibiotic.

-

Place the animal in a clean cage on a heating pad until it recovers from anesthesia.

-

Monitor the animal daily for signs of pain, infection, or distress. Provide soft food and easy access to water.

-

Allow the animal to recover for at least 5-7 days before the ICV injection.

-

Intracerebroventricular (ICV) Injection Procedure

-

Habituation: Gently handle the animals for a few days prior to the injection to minimize stress.

-

Preparation: On the day of the experiment, bring the animal to the procedure room and allow it to acclimatize.

-

Injection Setup: Load the Hamilton syringe with the this compound solution, ensuring there are no air bubbles. Connect the syringe to the internal cannula via polyethylene tubing.

-

Injection: Gently restrain the animal and remove the dummy cannula. Insert the internal cannula, which should extend slightly beyond the tip of the guide cannula, into the guide.

-

Infusion: Infuse the this compound solution at a slow and steady rate (e.g., 0.5 µL/min) using the infusion pump.

-

Post-Infusion: Leave the internal cannula in place for an additional minute to allow for diffusion and prevent backflow.

-

Final Steps: Gently remove the internal cannula and replace the dummy cannula. Return the animal to its home cage and monitor for any immediate adverse reactions.

Data Presentation

The following table summarizes the key quantitative data for the ICV administration of this compound as described in the protocol.

| Parameter | Value | Reference |

| Drug | This compound | |

| Animal Model | Rat | |

| Dosage | 158 nmol | |

| Injection Volume | 2 µL | |

| Vehicle | Artificial Cerebrospinal Fluid (aCSF) (Assumed) | |

| Infusion Rate | 0.5 µL/min (Recommended) | |

| Stereotaxic Coordinates (from Bregma) | AP: -0.8 mm, ML: ±1.5 mm, DV: -3.5 mm |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of enkephalins modulated by this compound and the experimental workflow for the ICV administration protocol.

Caption: Signaling pathway of enkephalin and the inhibitory action of this compound.

Caption: Experimental workflow for intracerebroventricular administration of this compound.

References

- 1. This compound, an inhibitor of enzymes involved in the biodegradation of enkephalins, affected the withdrawal symptoms in chronic morphine-dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Intracerebroventricular Ghrelin Administration Increases Depressive-Like Behavior in Male Juvenile Rats [frontiersin.org]

- 4. Intracerebroventricular administration of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Experimental Design for In Vivo Studies of Phelorphan in Rats: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phelorphan is a potent inhibitor of neutral endopeptidase (NEP), also known as neprilysin or enkephalinase. NEP is a zinc-dependent metalloprotease that plays a crucial role in the degradation of several endogenous peptides, including enkephalins, atrial natriuretic peptide (ANP), bradykinin, and substance P. By inhibiting NEP, this compound is expected to potentiate and prolong the physiological effects of these peptides. This application note provides a comprehensive overview of the experimental design for in vivo studies of this compound in rats, with a focus on its potential analgesic and physiological effects.

The primary mechanism of action of this compound involves the inhibition of the enzymatic degradation of enkephalins, which are endogenous opioid peptides with potent analgesic properties.[1] Increased levels of enkephalins in the synaptic cleft are expected to enhance the activation of opioid receptors, leading to pain relief. Furthermore, by preventing the breakdown of ANP, bradykinin, and substance P, this compound may also modulate cardiovascular and inflammatory processes.

Signaling Pathways Modulated by this compound

The inhibition of neutral endopeptidase by this compound leads to an accumulation of its substrates, thereby amplifying their downstream signaling pathways.

Enkephalin Signaling Pathway

Caption: this compound inhibits NEP, increasing enkephalin levels and enhancing opioid receptor signaling, leading to analgesia.

Atrial Natriuretic Peptide (ANP) Signaling Pathway

Caption: this compound potentiates ANP signaling, promoting vasodilation and natriuresis.

Bradykinin and Substance P Signaling Pathways

Caption: this compound enhances bradykinin and substance P signaling by preventing their degradation.

Experimental Protocols

The following protocols are designed to assess the analgesic and physiological effects of this compound in rats. It is crucial to include appropriate control groups (vehicle-treated and positive control) in each experiment.

Experimental Workflow for Analgesic Testing

Caption: General workflow for in vivo analgesic studies of this compound in rats.

Hot Plate Test

The hot plate test is a model of thermal nociception that is sensitive to centrally acting analgesics.

Methodology:

-

Apparatus: A commercially available hot plate apparatus with a controlled surface temperature.

-

Procedure:

-

Habituate the rats to the testing room for at least 30 minutes before the experiment.

-

Set the hot plate temperature to 55 ± 0.5°C.

-

Gently place the rat on the hot plate and immediately start a timer.

-

Observe the rat for nociceptive responses, such as hind paw licking, flicking, or jumping.

-

Record the latency (in seconds) to the first clear nociceptive response.

-

To prevent tissue damage, a cut-off time of 30-60 seconds is recommended. If the rat does not respond within the cut-off time, remove it from the plate and assign the cut-off time as the latency.

-

-

Experimental Design:

-

Establish a baseline latency for each rat before drug administration.

-

Administer this compound (various doses, e.g., via intraperitoneal or oral route), vehicle, or a positive control (e.g., morphine).

-

Test the rats on the hot plate at various time points after administration (e.g., 30, 60, 90, and 120 minutes) to determine the time course of the analgesic effect.

-

Tail Flick Test

The tail flick test is another model of thermal nociception, primarily assessing spinal reflexes.

Methodology:

-

Apparatus: A tail flick apparatus that applies a focused beam of radiant heat to the rat's tail.

-

Procedure:

-

Gently restrain the rat, allowing its tail to be positioned over the heat source.

-

Apply the heat stimulus to the ventral surface of the tail, approximately 3-4 cm from the tip.

-

The apparatus should automatically record the time taken for the rat to flick its tail away from the heat source.

-

A cut-off time of 10-12 seconds is typically used to prevent tissue damage.

-

-

Experimental Design:

-

Measure the baseline tail flick latency for each rat.

-

Administer this compound, vehicle, or a positive control.

-

Measure the tail flick latency at predetermined intervals post-administration.

-

Formalin Test

The formalin test is a model of tonic, inflammatory pain and is sensitive to a broader range of analgesics.

Methodology:

-

Apparatus: A transparent observation chamber.

-

Procedure:

-

Habituate the rats to the observation chamber.

-

Inject 50 µL of a 5% formalin solution subcutaneously into the plantar surface of one hind paw.

-

Immediately place the rat back into the observation chamber.

-

Record the total time the rat spends licking, biting, or flinching the injected paw.

-

The response is typically biphasic:

-

Phase 1 (acute phase): 0-5 minutes post-injection, reflecting direct chemical stimulation of nociceptors.

-

Phase 2 (inflammatory phase): 15-60 minutes post-injection, involving central sensitization and inflammation.

-

-

-

Experimental Design:

-

Administer this compound, vehicle, or a positive control prior to the formalin injection (e.g., 30 minutes before).

-

Score the nociceptive behaviors during both Phase 1 and Phase 2.

-

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Effect of this compound on Hot Plate Latency in Rats

| Treatment Group | Dose (mg/kg) | N | Baseline Latency (s) | 30 min Post-Dose (s) | 60 min Post-Dose (s) | 90 min Post-Dose (s) | 120 min Post-Dose (s) |

| Vehicle | - | 8 | Data | Data | Data | Data | Data |

| This compound | X | 8 | Data | Data | Data | Data | Data |

| This compound | Y | 8 | Data | Data | Data | Data | Data |

| This compound | Z | 8 | Data | Data | Data | Data | Data |

| Morphine | 5 | 8 | Data | Data | Data | Data | Data |

Data to be filled with experimental results (Mean ± SEM).

Table 2: Effect of this compound on Tail Flick Latency in Rats

| Treatment Group | Dose (mg/kg) | N | Baseline Latency (s) | 30 min Post-Dose (s) | 60 min Post-Dose (s) | 90 min Post-Dose (s) | 120 min Post-Dose (s) |

| Vehicle | - | 8 | Data | Data | Data | Data | Data |

| This compound | X | 8 | Data | Data | Data | Data | Data |

| This compound | Y | 8 | Data | Data | Data | Data | Data |

| This compound | Z | 8 | Data | Data | Data | Data | Data |

| Morphine | 5 | 8 | Data | Data | Data | Data | Data |

Data to be filled with experimental results (Mean ± SEM).

Table 3: Effect of this compound on Nociceptive Behavior in the Formalin Test in Rats

| Treatment Group | Dose (mg/kg) | N | Phase 1 (0-5 min) Licking Time (s) | Phase 2 (15-60 min) Licking Time (s) |

| Vehicle | - | 8 | Data | Data |

| This compound | X | 8 | Data | Data |

| This compound | Y | 8 | Data | Data |

| This compound | Z | 8 | Data | Data |

| Morphine | 5 | 8 | Data | Data |

Data to be filled with experimental results (Mean ± SEM).

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

To establish a comprehensive profile of this compound, it is essential to conduct PK/PD studies in rats.

Pharmacokinetics:

-

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

-

Methodology:

-

Administer this compound via different routes (e.g., intravenous, intraperitoneal, oral).

-

Collect blood samples at various time points.

-

Analyze plasma concentrations of this compound and its potential metabolites using a validated analytical method (e.g., LC-MS/MS).

-

Calculate key pharmacokinetic parameters.

-

Table 4: Pharmacokinetic Parameters of this compound in Rats

| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | t1/2 (h) | Bioavailability (%) |

| Intravenous | Data | Data | Data | Data | Data | 100 |

| Intraperitoneal | Data | Data | Data | Data | Data | Data |

| Oral | Data | Data | Data | Data | Data | Data |

Data to be filled with experimental results.

Pharmacodynamics:

-

Objective: To correlate the plasma concentration of this compound with its analgesic effect.

-

Methodology:

-

Conduct a time-course study measuring both plasma concentrations and analgesic responses (e.g., using the hot plate test) in the same animals.

-

Model the relationship between drug concentration and effect.

-

Conclusion

The provided protocols and experimental designs offer a robust framework for the in vivo evaluation of this compound in rats. A thorough investigation encompassing multiple nociceptive models and PK/PD analysis will provide a comprehensive understanding of its potential as an analgesic agent. The inclusion of diagrams and structured data tables will facilitate clear communication and interpretation of the findings for researchers and drug development professionals.

References

Assaying Dipeptidyl Peptidase 3 (DPP3) Activity with Phelorphan: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signaling Pathways Involving DPP3

DPP3 is involved in key cellular signaling pathways, including the Keap1-Nrf2 antioxidant response and the Renin-Angiotensin System (RAS).

Keap1-Nrf2 Signaling Pathway

Under normal conditions, the transcription factor Nrf2 is kept at low levels by Keap1-mediated ubiquitination and subsequent proteasomal degradation. In response to oxidative stress, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant genes. DPP3 can interact with Keap1, potentially modulating this protective pathway.

Renin-Angiotensin System (RAS)

The RAS is a critical regulator of blood pressure and fluid balance. DPP3 contributes to this system by degrading angiotensin peptides, including Angiotensin II, a potent vasoconstrictor. By cleaving Angiotensin II, DPP3 can influence blood pressure and renal function.

Quantitative Data

The following tables summarize key quantitative data for DPP3 activity and inhibition. This data is essential for designing and interpreting DPP3 assays.

Table 1: Kinetic Parameters of Human DPP3 with Various Substrates

| Substrate | Km (µM) | Vmax (nmol/min/µg) | Reference |

| Angiotensin-(1-7) | 12 | 5.5 | |

| Angiotensin-(3-7) | 3 | 17.9 | |

| Arg-Arg-β-naphthylamide | 100 | Not Reported |

Table 2: Inhibitory Constants (IC50/Ki) of Various Inhibitors for Human DPP3

| Inhibitor | IC50 / Ki (µM) | Type of Inhibition | Reference |

| IVYPW | 0.100 (Ki) | Non-competitive | |

| WVYPW | 0.126 (Ki) | Non-competitive | |

| Fluostatin A | 1.44 (IC50) | Not Reported | |

| Fluostatin B | 74.0 (IC50) | Not Reported | |

| JMV-390 | Potent Inhibitor (nM range) | Metallopeptidase Inhibitor |

Note: Specific IC50 or Ki values for Phelorphan against DPP3 are not currently available in the cited literature. The values for IVYPW are provided as a representative example of a potent peptide-based inhibitor.

Experimental Protocols

Principle of the Assay

The activity of DPP3 is determined using a fluorogenic substrate, typically a dipeptide linked to a fluorescent reporter molecule such as 7-amino-4-methylcoumarin (AMC) or β-naphthylamide (βNA). Upon cleavage by DPP3, the free fluorophore is released, resulting in an increase in fluorescence intensity that is directly proportional to the enzyme activity. The assay can be adapted to screen for inhibitors by measuring the reduction in fluorescence in the presence of a test compound.

Experimental Workflow for DPP3 Inhibition Assay

The following diagram illustrates the general workflow for determining the inhibitory potential of a compound like this compound against DPP3.

Detailed Protocol for Fluorometric DPP3 Activity Assay and Inhibition Screening